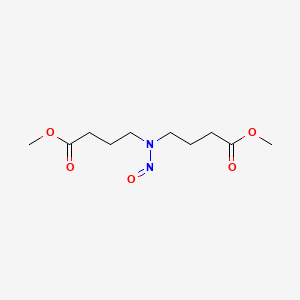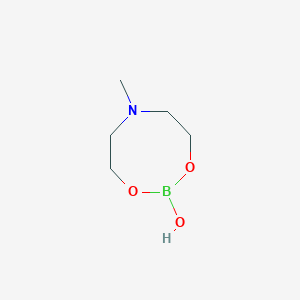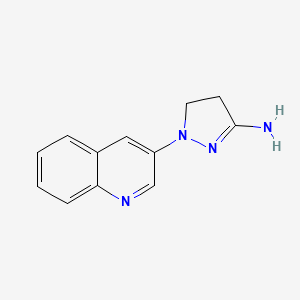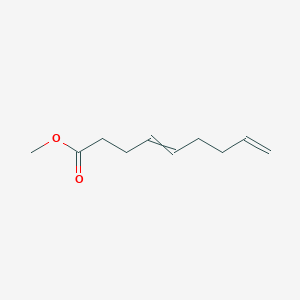![molecular formula C16H20Si2 B14426883 5-Methyl-5-(trimethylsilyl)-5H-dibenzo[b,d]silole CAS No. 80073-04-7](/img/structure/B14426883.png)
5-Methyl-5-(trimethylsilyl)-5H-dibenzo[b,d]silole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-5-(trimethylsilyl)-5H-dibenzo[b,d]silole is a silicon-containing five-membered cyclic diene. This compound belongs to the class of siloles, which are known for their unique electronic properties and applications in various fields such as optoelectronics and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-(trimethylsilyl)-5H-dibenzo[b,d]silole typically involves the use of organosilicon chemistry techniques. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boron reagents with halogenated siloles under palladium catalysis . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-5-(trimethylsilyl)-5H-dibenzo[b,d]silole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenation or alkylation using reagents like halogens or alkyl halides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Applications De Recherche Scientifique
5-Methyl-5-(trimethylsilyl)-5H-dibenzo[b,d]silole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organosilicon compounds.
Biology: Employed in the development of biocompatible materials for cell imaging and biosensing.
Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic tools.
Industry: Utilized in the production of optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells .
Mécanisme D'action
The mechanism of action of 5-Methyl-5-(trimethylsilyl)-5H-dibenzo[b,d]silole is primarily based on its unique electronic properties. The compound exhibits aggregation-induced emission (AIE), where it fluoresces strongly in the aggregated state due to restricted intramolecular rotations. This property makes it highly effective in applications such as sensors and light-emitting devices .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,4,5-Tetraphenylsilole
- 1,1,2,3,4,5-Hexaphenylsilole
- 2,5-Difunctionalized Siloles
Uniqueness
Compared to other siloles, 5-Methyl-5-(trimethylsilyl)-5H-dibenzo[b,d]silole has a unique combination of methyl and trimethylsilyl groups, which enhances its electronic properties and makes it particularly suitable for applications in optoelectronics and materials science .
Propriétés
Numéro CAS |
80073-04-7 |
|---|---|
Formule moléculaire |
C16H20Si2 |
Poids moléculaire |
268.50 g/mol |
Nom IUPAC |
trimethyl-(5-methylbenzo[b][1]benzosilol-5-yl)silane |
InChI |
InChI=1S/C16H20Si2/c1-17(2,3)18(4)15-11-7-5-9-13(15)14-10-6-8-12-16(14)18/h5-12H,1-4H3 |
Clé InChI |
KYDKAYOCFULJKS-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(C2=CC=CC=C2C3=CC=CC=C31)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{[6-(Acryloylamino)hexanoyl]amino}hexanoic acid](/img/structure/B14426803.png)

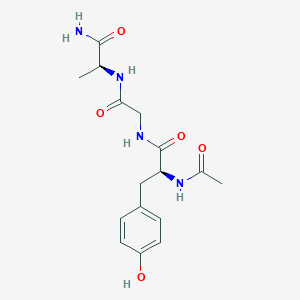

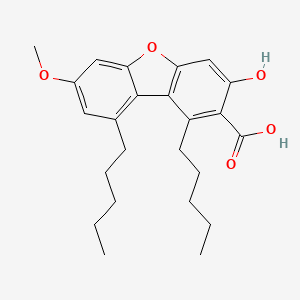
![Dimethyl 2,2'-[(4-formyl-1,3-phenylene)bis(oxy)]diacetate](/img/structure/B14426815.png)
